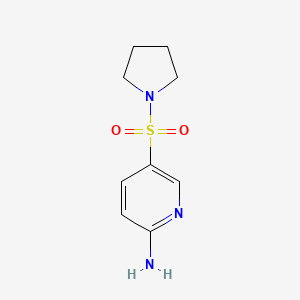
2-氯-5-氟烟酸乙酯
描述
Ethyl 2-chloro-5-fluoronicotinate is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 . It is also known by the synonym Ethyl 2-chloro-5-fluoropyridine-3-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-chloro-5-fluoronicotinate is 1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-chloro-5-fluoronicotinate is a liquid at room temperature . It has a molecular weight of 203.6 . The compound should be stored at 2-8°C .科学研究应用
药理学
在药理学中,2-氯-5-氟烟酸乙酯被用作合成各种药理活性分子的构建块。 其氟原子和氯烟酸结构使其成为药物候选物设计中宝贵的先导化合物,特别是在开发具有潜在抗炎和镇痛特性的化合物方面 .
有机合成
作为有机合成中的试剂,该化合物用于构建复杂的的有机分子。它在杂环化合物合成中充当中间体,杂环化合物是许多药物中的核心结构。 它与不同有机底物的反应性使它能够形成不同的化学键,扩展了合成化学家的工具箱 .
药物化学
在药物化学中,2-氯-5-氟烟酸乙酯用于将氟引入分子中,这可以显着改变其生物活性。 氟的引入可以提高治疗剂的代谢稳定性和生物利用度,这使得该化合物在药物化学家的工具库中特别有用 .
化学研究
该化合物在化学研究中起着分析方法标准的作用,例如核磁共振、高效液相色谱、液相色谱-质谱联用和超高效液相色谱。 它有助于验证和校准分析仪器,这些仪器对于药物开发中的质量控制和保证至关重要 .
工业应用
2-氯-5-氟烟酸乙酯在染料、颜料和其他氟化材料的合成中具有工业应用。 它能够参与各种化学反应,使其成为生产具有特定性能(例如耐溶剂性和热稳定性)的材料的宝贵的工业化学品 .
农业化学
在农业化学领域,该化合物正在探索用于农用化学品的合成。其结构特征可用于创建具有改进功效和减少环境影响的新型杀虫剂和除草剂。 该领域的研究旨在通过利用这种先进的化学中间体来开发可持续的农业实践 .
安全和危害
Ethyl 2-chloro-5-fluoronicotinate is classified as a warning substance according to the Globally Harmonized System (GHS). It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
属性
IUPAC Name |
ethyl 2-chloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQJBYHGMYTQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464364 | |
| Record name | Ethyl 2-chloro-5-fluoronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139911-30-1 | |
| Record name | Ethyl 2-chloro-5-fluoro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139911-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-5-fluoronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)








![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)

![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)

